molecular formula C13H16Cl2O4 B521997 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone CAS No. 111050-72-7

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Cat. No. B521997
CAS RN: 111050-72-7
M. Wt: 307.17 g/mol
InChI Key: VUDQSRFCCHQIIU-UHFFFAOYSA-N
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Description

The compound “1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone” is a complex organic molecule. It contains a hexanone group, which is a six-carbon chain with a ketone functional group, and a phenyl group, which is a ring of six carbon atoms, with various substituents including chlorine, hydroxyl, and methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dichloro groups could be introduced via a halogenation reaction, the dihydroxy groups via a hydroxylation reaction, and the methoxy group via an etherification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, would contribute to the compound’s planarity, while the dichloro, dihydroxy, and methoxy substituents would likely cause deviations from this planarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the dichloro groups might make the compound susceptible to nucleophilic substitution reactions, while the ketone group might make it susceptible to nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like hydroxyl and ketone might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial Agents

Compounds similar to “1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone” have shown promising results as antimicrobial agents. For instance, 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue have demonstrated structure-dependent antimicrobial activity against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile .

Anticancer Agents

These compounds have also been explored for their potential as anticancer agents. Compounds 14 and 24b, which are similar to the compound , showed promising activity against vancomycin-intermediate S. aureus strains, and favorable cytotoxic profiles in HSAEC-1 cells . This makes them attractive scaffolds for further development.

Chemical Synthesis

The compound could potentially be used in chemical synthesis, given its complex structure. Similar compounds have been used as intermediates in the synthesis of various organic compounds .

Environmental Science

Compounds like 3,5-Dichlorophenol, which is part of the structure of “1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone”, are often studied in environmental science due to their presence in various industrial waste products .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDQSRFCCHQIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149474
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

CAS RN

111050-72-7
Record name 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111050-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111050727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DIF-1 influence cell fate decisions in Dictyostelium discoideum?

A1: While the exact mechanism of action remains unclear, research suggests that DIF-1 promotes stalk cell differentiation in Dictyostelium discoideum, potentially through an indirect pathway. [] It is not a direct inhibitor of the plasma membrane proton pump, unlike other compounds that also favor stalk cell formation like diethylstilbestrol and zearalenone. [] One proposed model suggests that DIF-1 might activate a chloride channel located on intracellular vesicles. [] This activation could lead to vesicle acidification and a subsequent decrease in cytosolic calcium concentration, ultimately influencing the differentiation pathway. []

Q2: What are the structural analogues of DIF-1 and how do they compare in terms of activity?

A2: Two related differentiation-inducing factors have been identified as structural analogues of DIF-1: DIF-2 and DIF-3. [] DIF-2 is the butyl ketone analogue of DIF-1, while DIF-3 represents the monochloro analogue. [] These analogues, along with other synthetic structural variations, have been analyzed using mass spectrometry and bioassays to determine their activity and understand structure-activity relationships. [] Further research is needed to fully elucidate the specific structural features responsible for the differentiation-inducing activity of these compounds.

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